molecular formula C16H12Cl2N2O4S B509114 N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-39-6

N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509114
CAS No.: 663168-39-6
M. Wt: 399.2g/mol
InChI Key: ILULMCYZWABQTA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12Cl2N2O4S and its molecular weight is 399.2g/mol. The purity is usually 95%.
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Biological Activity

N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound with significant potential in pharmaceutical applications, particularly in oncology and antimicrobial therapies. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C16H12Cl2N2O4S
  • Molecular Weight : 399.25 g/mol
  • CAS Number : 663168-39-6

The compound exhibits its biological effects primarily through interactions with cellular targets that influence cell proliferation and survival. The benzothiazole moiety is known for its ability to intercalate with DNA, potentially leading to antitumor activity by disrupting the replication process.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to benzothiazole derivatives. For instance, a study evaluated various synthesized compounds against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models. The results indicated that compounds similar to this compound showed promising cytotoxicity and antiproliferative effects:

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
N-(2,5-Dichlorophenyl)...A5496.26 ± 0.3320.46 ± 8.63
N-(2,5-Dichlorophenyl)...HCC8276.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound may be effective in inhibiting tumor growth while exhibiting lower toxicity to normal cells when tested under similar conditions .

Antimicrobial Activity

In addition to its antitumor potential, the compound has been evaluated for antimicrobial properties against various pathogens. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for related compounds was reported as low as 50 μg/mL against common bacterial strains such as E. coli and S. aureus.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in PMC demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in lung cancer models, with higher efficacy observed in 2D cultures compared to 3D models due to better penetration and interaction with the cells .
  • DNA Binding Studies : Research indicates that compounds like N-(2,5-dichlorophenyl)... predominantly bind within the minor groove of AT-rich DNA regions, which is crucial for their mechanism of action against tumors .
  • Comparative Studies : In comparative studies with standard chemotherapeutics such as doxorubicin and staurosporine, the synthesized compounds displayed competitive IC50 values indicating their potential as effective alternatives or adjuncts in cancer therapy .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c17-10-5-6-12(18)13(9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILULMCYZWABQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.